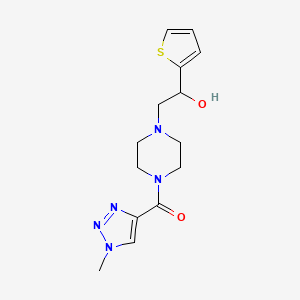![molecular formula C19H16ClN5O2 B2434810 N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357975-05-3](/img/structure/B2434810.png)
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound with the molecular formula C19H16ClN5O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in biological systems with a variety of enzymes and receptors .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 103.1±0.5 cm3, and a polar surface area of 80 Å2 . It also has several freely rotating bonds and no violations of the Rule of 5, which suggests good bioavailability .Scientific Research Applications
Inotropic Activity Research
- Positive Inotropic Evaluation: Studies have focused on the synthesis and evaluation of various derivatives, including N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, for their positive inotropic activity. This research is significant in the development of cardiac stimulants. For instance, Wu et al. (2012) synthesized a series of these derivatives, showing that they exhibit better in vitro positive inotropic activity than existing drugs like milrinone (Wu et al., 2012).
Synthesis and Structural Research
- Diversified Synthesis: Research by An et al. (2017) demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This study highlights the process of assembling N-(2-haloaryl)propynamide intermediates followed by a copper-catalyzed tandem reaction (An et al., 2017).
Antihistaminic Activity Research
- H1-Antihistaminic Activity: A study by Gobinath et al. (2015) synthesized and evaluated 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, including similar structures, for H1-antihistaminic activity. This research is crucial in developing new antihistaminic agents (Gobinath et al., 2015).
Anticancer Activity Research
- Anticancer Activity: Reddy et al. (2015) explored the anticancer activity of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to this compound. This research is aimed at meeting structural requirements for effective anticancer activity (Reddy et al., 2015).
Antimicrobial Activity Research
- Antimicrobial Agents: Badran et al. (2003) conducted research on the synthesis of various quinoxaline derivatives, including fused triazoloquinoxalines, and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Badran et al., 2003).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXIBMKPTAOQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)
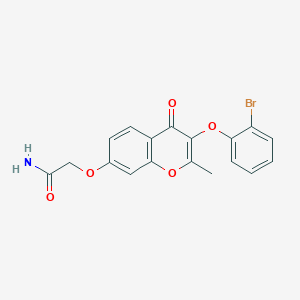
![N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434736.png)

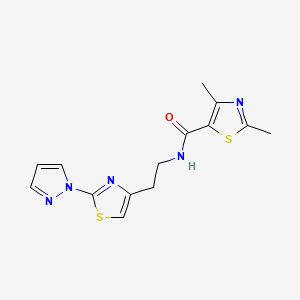
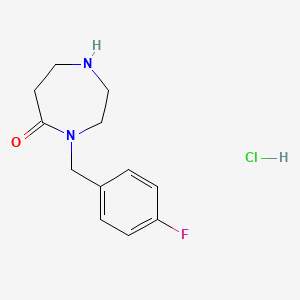
![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)
![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)
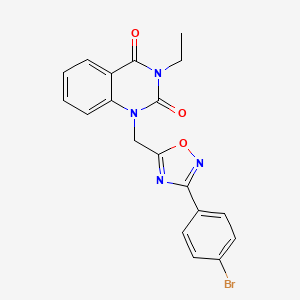

![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)
